![molecular formula C13H13FN2O2S B2548745 (2E)-[(2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile CAS No. 1454881-43-6](/img/structure/B2548745.png)
(2E)-[(2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile
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Overview
Description
“(2E)-(2-fluorophenyl)sulfonylacetonitrile” is a chemical compound with the molecular formula C13H13FN2O2S . Its molecular weight is 280.32.
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Synthesis and Reactivity
The compound has been explored in the context of synthesizing labeled derivatives of phencyclidine, where nucleophilic displacement reactions were employed to incorporate isotopes such as ^123I and ^18F into the molecule. This approach highlights its utility in creating radiolabeled compounds for further research applications (Xiao-shu He et al., 1993).
A study on the synthesis and antibacterial activities of piperazine derivatives incorporating the sulfonyl functional group demonstrated that certain derivatives exhibit significant antibacterial properties. This suggests potential applications of such compounds in developing new antibacterial agents (Wu Qi, 2014).
Catalysis and Mechanisms
- Research into the catalysis by amine salts of aromatic nucleophilic substitution reactions provided insights into how different nucleophiles and catalysts can influence reaction outcomes. This knowledge can be applied to optimize reactions involving similar sulfonyl compounds (J. Hirst & I. Onyido, 1984).
Kinetics and Polymerization
- The kinetics of reactions involving similar sulfonyl compounds were studied to understand their mechanisms better, providing valuable information on how these compounds behave under various conditions. This is crucial for designing reaction pathways and understanding the stability and reactivity of these molecules (A. Jarczewski et al., 1986).
Application in Material Science
- The development of a protected glycosyl donor for use in carbohydrate chemistry showcases the utility of similar sulfonyl compounds in synthesizing complex molecules. This particular application underlines the role of these compounds in facilitating the synthesis of biologically relevant molecules (S. Spjut et al., 2010).
Mechanism of Action
Target of action
The compound “(2E)-(2-fluorophenyl)sulfonylacetonitrile” belongs to the class of compounds known as piperidines . Piperidines are often used in drug design and are present in more than twenty classes of pharmaceuticals . The specific targets of this compound would depend on its exact structure and functional groups.
Biochemical pathways
The compound “(2E)-(2-fluorophenyl)sulfonylacetonitrile” might be involved in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds . The specific biochemical pathways affected would depend on the compound’s targets and mode of action.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(2E)-(2-fluorophenyl)sulfonylacetonitrile” would depend on its chemical structure. Generally, the presence of a piperidine ring can influence the compound’s pharmacokinetic properties .
properties
IUPAC Name |
(2E)-2-(2-fluorophenyl)sulfonyl-2-piperidin-2-ylideneacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-10-5-1-2-7-12(10)19(17,18)13(9-15)11-6-3-4-8-16-11/h1-2,5,7,16H,3-4,6,8H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSUMOVSXPMOBX-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=C(C#N)S(=O)(=O)C2=CC=CC=C2F)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2F)/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-[(2-fluorophenyl)sulfonyl](piperidin-2-ylidene)acetonitrile |
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